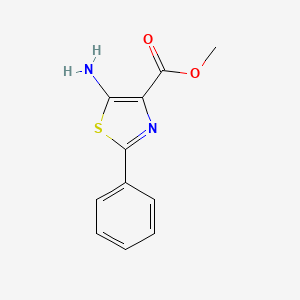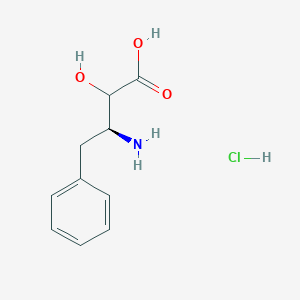
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of a compound that contains both an amino group and a hydroxyl group attached to a butanoic acid backbone with a phenyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-phenylalanine.
Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amine derivatives under specific conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids.
科学的研究の応用
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biochemistry: Studied for its role in enzyme-substrate interactions and protein synthesis.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
(3S)-3-amino-2-hydroxy-4-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a phenyl group.
(3S)-3-amino-2-hydroxy-4-ethylbutanoic acid hydrochloride: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in proteins and enzymes, potentially leading to more specific and potent biological effects.
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9?;/m0./s1 |
InChIキー |
OPVMPYQFOLATCK-GUORDYTPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



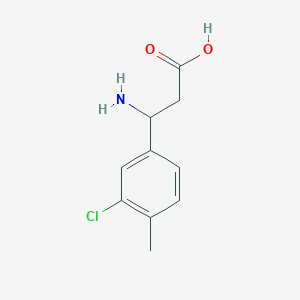

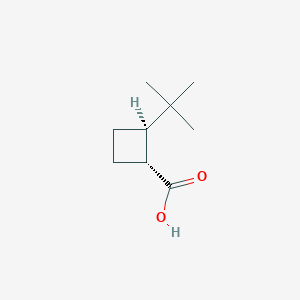

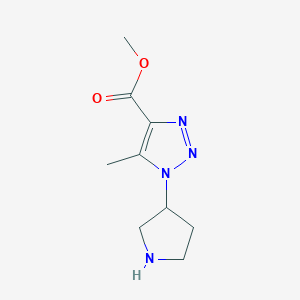




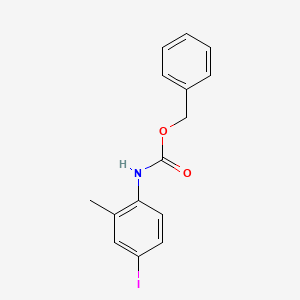
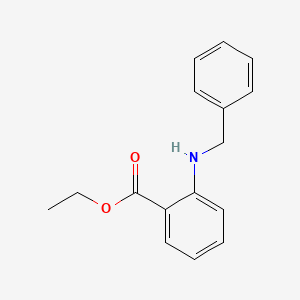
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
